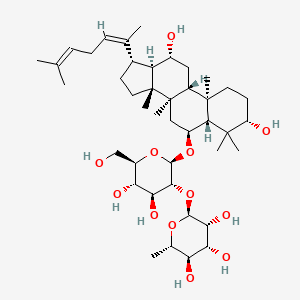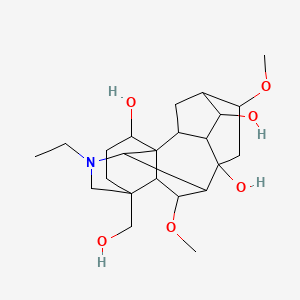
Gynosaponin I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gynosaponin I is a natural compound isolated from the plant Gynostemma pentaphyllum, which belongs to the Cucurbitaceae family.
准备方法
Synthetic Routes and Reaction Conditions: Gynosaponin I can be isolated from Gynostemma pentaphyllum through a series of extraction and purification steps. The process typically involves extracting the plant material with water or an aqueous lower aliphatic alcohol, followed by treatment with a non-ionic adsorption resin. The adsorbed substances are then eluted with a lower aliphatic alcohol, and the eluate is further treated with alumina. The final elution with a lower aliphatic alcohol or an aqueous lower aliphatic alcohol yields saponins substantially free from other plant components .
Industrial Production Methods: The industrial production of gynosaponins, including this compound, follows similar extraction and purification methods. The large-scale extraction involves using industrial-grade solvents and adsorption resins to ensure the efficient isolation of the desired saponins. The process is optimized to maximize yield and purity while minimizing the presence of impurities .
化学反应分析
Types of Reactions: Gynosaponin I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce specific functional groups, altering the compound’s properties.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions result in the formation of various substituted derivatives with altered biological activities .
科学研究应用
Gynosaponin I has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is studied for its unique structural properties and potential as a precursor for synthesizing novel compounds with enhanced biological activities.
Biology: In biological research, this compound is investigated for its effects on cellular processes and its potential as a natural product with therapeutic benefits. Studies have shown that it can modulate various biological pathways, making it a valuable tool for understanding cellular mechanisms .
Medicine: this compound has shown promise in medical research due to its potential therapeutic effects. It has been studied for its anti-cancer, anti-inflammatory, and anti-oxidative properties. Additionally, it has been explored for its potential to modulate metabolic processes and improve overall health .
Industry: In the industrial sector, this compound is used in the development of natural health products and supplements. Its potential to enhance the nutritional value of food products and its use in cosmetics for its skin-beneficial properties are areas of active research .
作用机制
Similar compounds include ginsenosides found in Panax ginseng and other gypenosides present in Gynostemma pentaphyllum .
Comparison with Ginsenosides:
相似化合物的比较
- Ginsenoside Rb1
- Ginsenoside Rg1
- Gypenoside XL
- Gypenoside XVII
These compounds share structural similarities with Gynosaponin I and exhibit overlapping biological activities, making them valuable for comparative studies and potential therapeutic applications .
属性
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O12/c1-21(2)11-10-15-42(9,54-37-35(33(49)31(47)25(20-43)52-37)53-36-34(50)32(48)30(46)22(3)51-36)23-12-17-41(8)29(23)24(44)19-27-39(6)16-14-28(45)38(4,5)26(39)13-18-40(27,41)7/h11,22-37,43-50H,10,12-20H2,1-9H3/t22-,23-,24+,25+,26-,27+,28-,29-,30-,31+,32+,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPNOGQPDNCBAB-LJLLDEJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C)(CCC=C(C)C)C3CCC4(C3C(CC5C4(CCC6C5(CCC(C6(C)C)O)C)C)O)C)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@](C)(CCC=C(C)C)[C@H]3CC[C@@]4([C@@H]3[C@@H](C[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O)C)C)O)C)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
769.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr](/img/structure/B1181705.png)
![N-(4-bromophenyl)-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1181708.png)
![4-(3-Amino-6-methylimidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B1181709.png)
![3-[3-(3,4-Dimethoxyanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181710.png)
![2-[3-(3,4-Dimethoxyanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181711.png)
![4-[3-(4-Fluoroanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1181713.png)
![2-[3-(2-Bromo-4-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181715.png)
